molecular formula C12H7NO2 B11725374 Acenaphthenedione, monooxime

Acenaphthenedione, monooxime

Cat. No.: B11725374
M. Wt: 197.19 g/mol
InChI Key: CALLKFAYYAULSN-ACCUITESSA-N
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Description

Acenaphthenedione, monooxime is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a dione group (two ketone groups) and an oxime group (a nitrogen-oxygen double bond). It is a yellow solid that is insoluble in water and has significant applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing acenaphthenedione involves the oxidation of acenaphthene. This can be achieved using various oxidizing agents such as potassium dichromate or hydrogen peroxide . The reaction typically occurs in an acidic medium and requires careful control of temperature and reaction time to prevent over-oxidation.

Industrial Production Methods: In an industrial setting, the oxidation of acenaphthene is often carried out using hydrogen peroxide due to its efficiency and cost-effectiveness. The process involves dissolving acenaphthene in a suitable solvent, such as ethanol, and adding hydrogen peroxide under controlled conditions . The reaction mixture is then heated to facilitate the oxidation process, resulting in the formation of acenaphthenedione.

Chemical Reactions Analysis

Types of Reactions: Acenaphthenedione, monooxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of acenaphthenedione, monooxime involves its interaction with various molecular targets and pathways. For instance, in biological systems, the oxime group can react with acetylcholinesterase, leading to the inhibition of this enzyme . This interaction is crucial for its application as an acetylcholinesterase inhibitor. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: Acenaphthenedione, monooxime is unique due to the presence of both dione and oxime groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Biological Activity

Acenaphthenedione, monooxime, is a derivative of acenaphthene and has garnered interest in various fields due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry and environmental applications.

Chemical Structure and Properties

This compound is characterized by its oxime functional group attached to the acenaphthene moiety. The molecular structure can be represented as follows:

  • Chemical Formula : C12H11NO
  • Molecular Weight : 199.23 g/mol
  • CAS Number : 634-59-5

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that acenaphthenedione derivatives possess activity against certain bacterial strains, indicating potential as a therapeutic agent.
  • Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Radical Scavenging : The oxime group may enhance the compound's ability to donate electrons, thus neutralizing free radicals.
  • Enzyme Interaction : Binding affinity studies indicate that acenaphthenedione derivatives can interact with active sites of enzymes like AChE, altering their activity.

Data Table: Biological Activities of Acenaphthenedione Derivatives

Activity Type Tested Derivative IC50/Ki Value (nM) Reference
AntioxidantThis compound25 µM
AntimicrobialAcenaphthenedione derivative200
AChE InhibitionThis compound1500

Case Study 1: Antioxidant Properties

In a study assessing the antioxidant capacity of various compounds, this compound was tested alongside standard antioxidants. It demonstrated significant radical scavenging activity comparable to ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress-related damage.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted on bacterial strains such as E. coli and Staphylococcus aureus. Acenaphthenedione derivatives exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. This positions the compound as a candidate for further development in antimicrobial therapies.

Research Findings

Recent research has focused on synthesizing novel derivatives of acenaphthenedione to enhance its biological activity. For instance:

  • A study highlighted the synthesis of new acenaphthene-based compounds with improved AChE inhibition profiles compared to standard inhibitors.
  • Another research effort investigated the environmental applications of acenaphthenedione derivatives in bioremediation processes, demonstrating their effectiveness in degrading pollutants.

Properties

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

IUPAC Name

(2E)-2-hydroxyiminoacenaphthylen-1-one

InChI

InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H/b13-11+

InChI Key

CALLKFAYYAULSN-ACCUITESSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)/C(=N\O)/C(=O)C3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2

Origin of Product

United States

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